molecular formula C15H24ClNO3 B1678069 Oxprenolol hydrochloride CAS No. 6452-73-9

Oxprenolol hydrochloride

Cat. No.: B1678069
CAS No.: 6452-73-9
M. Wt: 301.81 g/mol
InChI Key: COAJXCLTPGGDAJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxprenolol hydrochloride primarily targets the Beta-1 adrenergic receptor . These receptors are predominantly found in the heart and vascular smooth muscle . They play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Mode of Action

This compound is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, oxprenolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

Oxprenolol also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction . By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin . This inhibition leads to a decrease in angiotensin II and aldosterone production . As a result, oxprenolol inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone .

Pharmacokinetics

Oxprenolol is a lipophilic molecule, which allows it to cross the blood-brain barrier . It is well absorbed but undergoes considerable first-pass loss . About 80% of oxprenolol is bound to protein in the blood . Less than 4% of oxprenolol is excreted unchanged in the urine .

Result of Action

The binding of oxprenolol to beta-adrenergic receptors results in a decrease in heart rate, cardiac output, and blood pressure . This makes it effective in the treatment of conditions such as hypertension, angina pectoris, arrhythmias, and anxiety .

Action Environment

Oxprenolol is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol . This is due to its lipophilic nature, which allows it to cross the blood-brain barrier more easily .

Biochemical Analysis

Biochemical Properties

Oxprenolol hydrochloride competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .

Cellular Effects

This compound’s binding at beta (1)-adrenergic receptors leads to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competition with adrenergic neurotransmitters for binding at sympathetic receptor sites . Like propranolol and timolol, this compound binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .

Temporal Effects in Laboratory Settings

The plasma concentration:time profile produced after the oral administration of this compound is remarkably consistent and reproducible . Intrasubject and intersubject variability is small, and the administration of the drug after food or with many other drugs has very little effect .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

This compound is a lipophilic molecule, which means it is well absorbed and then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier , it can be inferred that it may localize in various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxprenolol hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-(allyloxy)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield oxprenolol. The final step involves the conversion of oxprenolol to its hydrochloride salt form .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Oxprenolol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution can result in various ether derivatives .

Comparison with Similar Compounds

Uniqueness of Oxprenolol Hydrochloride: this compound is unique due to its intrinsic sympathomimetic activity, which provides partial agonist effects at beta-adrenergic receptors. This property can result in fewer side effects related to bradycardia and lipid metabolism compared to other beta-blockers .

Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAJXCLTPGGDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6452-71-7 (Parent)
Record name Oxprenolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739
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DSSTOX Substance ID

DTXSID5021093
Record name Oxprenolol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6452-73-9, 22972-97-0
Record name Oxprenolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6452-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxprenolol hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trasicor
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxprenolol hydrochloride
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Record name Oxprenolol hydrochloride
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Record name OXPRENOLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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